molecular formula C13H16O4 B1631460 Ethyl 4-(benzyloxy)-3-oxobutanoate CAS No. 67354-34-1

Ethyl 4-(benzyloxy)-3-oxobutanoate

Cat. No. B1631460
Key on ui cas rn: 67354-34-1
M. Wt: 236.26 g/mol
InChI Key: DXUTWLTWGKEWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04421922

Procedure details

21.24 g of the 4-benzyloxyacetoacetic ethyl ester dissolved in acetic ester (100 ml) was inserted into a 200 ml steel autoclave provided with a magnetic stirrer and was hydrogenolized in the presence of 1.05 g Pd 5 percent on coal with hydrogen with a pressure of 5 atm. After the reaction was completed, which amounted to a period of about 2 hours, and after a 2 hour post-reaction time, the catalyst was filtered out. The filtrate was evaporated on a vacuum rotation evaporator at 35° C. The residue was dried in the high vacuum. 13.4 g of 4-hydroxyacetoacetic ethyl ester in the form of a slightly yellowish oil resulted.
Quantity
21.24 g
Type
reactant
Reaction Step One
[Compound]
Name
acetic ester
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.05 g
Type
catalyst
Reaction Step Three
[Compound]
Name
steel
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]([CH2:8][O:9]CC1C=CC=CC=1)=[O:7])[CH3:2].[H][H]>[Pd]>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]([CH2:8][OH:9])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
21.24 g
Type
reactant
Smiles
C(C)OC(CC(=O)COCC1=CC=CC=C1)=O
Name
acetic ester
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.05 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
steel
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
after a 2 hour post-reaction time
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered out
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated on a vacuum rotation evaporator at 35° C
CUSTOM
Type
CUSTOM
Details
The residue was dried in the high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC(=O)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.